molecular formula C19H18FN3O2 B2599303 N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941889-33-4

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2599303
CAS RN: 941889-33-4
M. Wt: 339.37
InChI Key: XDGYRDUIFSIODV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide was prepared by a reaction between tryptamine and flurbiprofen, applying N, N’-Dicyclohexylcarbodiimide as a coupling agent . This method could potentially be adapted for the synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, an ethyl linker, an oxalamide group, and a 4-fluorobenzyl group. This structure is similar to that of Brequinar, a compound used in SARS-CoV-2 treatment trials .

Scientific Research Applications

Neuroprotective Drug Potential

N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, also known as YM-244769, is a novel potent Na+/Ca2+ exchange (NCX) inhibitor. It has been found to preferentially inhibit intracellular Na+-dependent 45Ca2+ uptake via NCX3, making it significantly more effective than uptake via NCX1 or NCX2. This selective inhibition suggests its potential as a neuroprotective drug, especially in the context of hypoxia/reoxygenation-induced cell damage in neuronal cells (Iwamoto & Kita, 2006).

Antiallergic Properties

In the search for novel antiallergic compounds, N-(pyridin-4-yl)-(indol-3-yl)alkylamides, a series including compounds similar to this compound, have been synthesized. Among these, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide showed potent antiallergic properties, being significantly more effective than astemizole in histamine release assays and IL-4 production tests (Menciu et al., 1999).

Anticholinesterase Activity

A study on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides revealed significant activity against acetylcholinesterase (AChE), with certain compounds displaying potent anti-AChE activity. This suggests potential applications in treating diseases like Alzheimer's, where AChE inhibitors are commonly used (Ghanei-Nasab et al., 2016).

Anticancer Properties

Compounds related to this compound, such as ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, have demonstrated anticancer activity. This compound, in particular, showed a low IC50 value against human chronic myelogenous leukaemia cell lines, indicating its potential as an anticancer agent (Mohideen et al., 2017).

Synthesis and Functionalization in Organic Chemistry

In organic chemistry, the synthesis and functionalization of indoles, a key component of this compound, have been a subject of extensive research. This research provides valuable insights into the methodologies and techniques for producing and modifying such compounds, which are crucial in pharmaceutical applications (Cacchi & Fabrizi, 2005).

Mechanism of Action

The specific actions of an indole derivative would depend on its exact structure and the conditions under which it is used. Factors such as the presence of other compounds, temperature, pH, and the specific biological system in which it is used can all influence its action, efficacy, and stability .

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-15-7-5-13(6-8-15)11-23-19(25)18(24)21-10-9-14-12-22-17-4-2-1-3-16(14)17/h1-8,12,22H,9-11H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGYRDUIFSIODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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